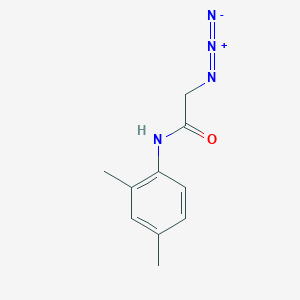

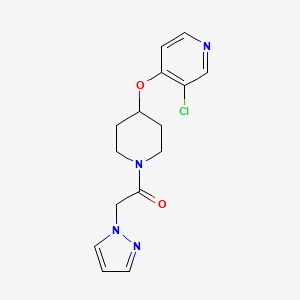

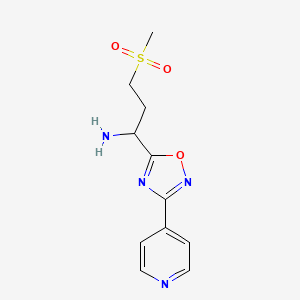

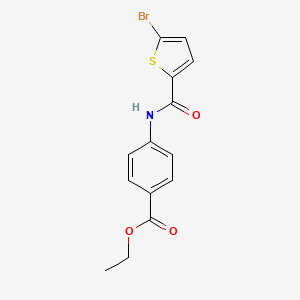

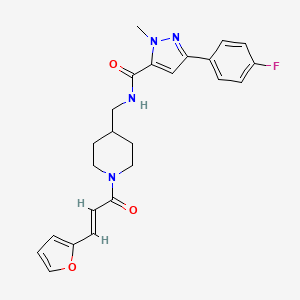

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Enzyme Selectivity

One significant area of application for complex chemical compounds, including structures similar to the one mentioned, is in the development of chemical inhibitors for cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and inhibitors can help understand drug-drug interactions and the metabolism of various pharmaceuticals. Compounds with specificity towards different CYP isoforms offer a tool for dissecting the contribution of these enzymes to the metabolism of drugs, potentially reducing adverse interactions in polypharmacy scenarios (Khojasteh et al., 2011).

Antioxidant Properties and Cell Impairment Remediation

Another area of interest is the study of compounds with antioxidant properties, such as chromones and their derivatives, including potentially related structures. These compounds have been identified for their ability to neutralize active oxygen and interrupt free radical processes, thus delaying or inhibiting cell impairment. This has implications for treating and preventing diseases associated with oxidative stress, showcasing the therapeutic potential of these compounds in mitigating inflammation, diabetes, and cancer (Yadav et al., 2014).

Heterocyclic N-oxide Molecules in Synthesis and Drug Development

Heterocyclic N-oxide molecules, including pyridine and indazole N-oxides, are highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds serve as key intermediates in synthesizing bioactive molecules with anticancer, antibacterial, and anti-inflammatory properties. The diversity and potential applications of heterocyclic N-oxide derivatives underscore the broad scope of chemical compounds in advancing pharmaceutical and medicinal chemistry (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, a key structural element in kinase inhibitors, illustrates the compound's relevance in developing targeted therapies for cancer and other diseases. Kinase inhibitors play a critical role in modulating signal transduction pathways involved in disease progression. The versatility of pyrazolo[3,4-b]pyridine in binding to kinases underscores the importance of such compounds in drug discovery and therapeutic applications (Wenglowsky, 2013).

Eigenschaften

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c16-13-10-17-6-2-14(13)22-12-3-8-19(9-4-12)15(21)11-20-7-1-5-18-20/h1-2,5-7,10,12H,3-4,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJQBSDZWXQHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)

![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)